Cas no 940819-87-4 (2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide)

2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide is a specialized organic compound featuring a bromo-chloro-methylphenoxy moiety linked to a cyanocyclohexylacetamide group. Its unique structure, combining halogenated aromatic and cyclohexyl nitrile functionalities, makes it a valuable intermediate in synthetic chemistry, particularly for agrochemical and pharmaceutical applications. The bromo and chloro substituents enhance reactivity in substitution reactions, while the cyanocyclohexyl group contributes to steric and electronic modulation. This compound is suited for precision synthesis due to its defined stereochemistry and stability under controlled conditions. Its versatility in forming complex derivatives underscores its utility in research and industrial processes requiring tailored molecular frameworks.
2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide structure
940819-87-4 structure
Product Name:2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide
CAS No:940819-87-4
MF:C16H18BrClN2O2
MW:385.683322429657
CID:5455599
PubChem ID:7532278
Update Time:2025-11-07

2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS001354832
    • 2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide
    • Z50966861
    • UPCMLD0ENAT5854206:001
    • EN300-26686163
    • 940819-87-4
    • 2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide
    • Inchi: 1S/C16H18BrClN2O2/c1-11-7-12(17)8-13(18)15(11)22-9-14(21)20-16(10-19)5-3-2-4-6-16/h7-8H,2-6,9H2,1H3,(H,20,21)
    • InChI Key: RSKNLNCVLKHZIF-UHFFFAOYSA-N
    • SMILES: C(NC1(C#N)CCCCC1)(=O)COC1=C(C)C=C(Br)C=C1Cl

Computed Properties

  • Exact Mass: 384.02402g/mol
  • Monoisotopic Mass: 384.02402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 580.5±50.0 °C(Predicted)
  • pka: 11.30±0.20(Predicted)

2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686163-0.05g
2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide
940819-87-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide

2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide: A Comprehensive Overview

The compound with CAS No. 940819-87-4, known as 2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group substituted with bromine, chlorine, and methyl groups, as well as an acetamide moiety attached to a cyclohexyl ring containing a cyano group. The combination of these functional groups makes this compound a promising candidate for various applications, particularly in drug discovery and agrochemicals.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of new pharmaceutical agents. The presence of the phenoxy group with multiple halogen substitutions provides a platform for modulating biological activity, while the cyclohexyl acetamide moiety enhances solubility and bioavailability. Researchers have explored its ability to inhibit key enzymes involved in metabolic pathways, making it a potential candidate for treating conditions such as inflammation and neurodegenerative diseases.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and acylation reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, resulting in higher yields and improved purity. These advancements have made the synthesis of 2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide more efficient and scalable for industrial applications.

One of the most exciting developments involving this compound is its application in agrochemicals. Studies have shown that it exhibits potent activity against various plant pathogens, including fungi and bacteria. Its ability to interfere with microbial cell wall synthesis makes it a potential alternative to conventional pesticides, which often face resistance issues. Furthermore, its environmental safety profile has been evaluated, with results indicating minimal toxicity to non-target organisms.

The structural versatility of 2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide also lends itself to combinatorial chemistry approaches. By modifying the substituents on the phenoxy ring or altering the cyclohexyl group, researchers can generate a library of analogs with diverse biological activities. This approach has been instrumental in identifying novel leads for cancer therapy, where selective inhibition of oncogenic pathways is crucial.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of this compound. These methods provide detailed insights into its molecular architecture, ensuring that the compound meets rigorous quality standards required for both research and commercial use.

In conclusion, 2-(4-Bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide represents a significant advancement in organic chemistry due to its unique structure and versatile applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in developing innovative solutions across various industries.

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